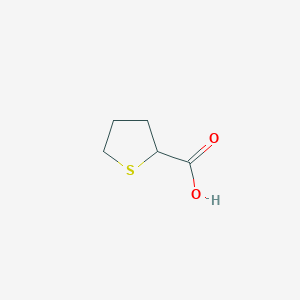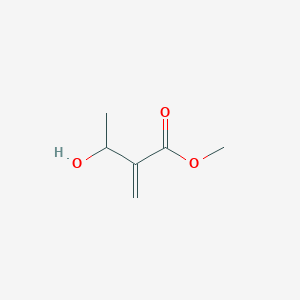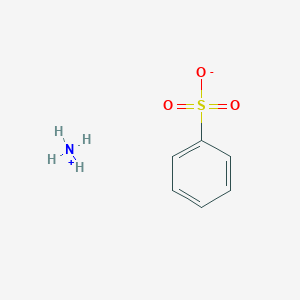
2-(4-butoxy-3-fluorophenyl)-N-hydroxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- typically involves the reaction of 4-butoxy-3-fluoroaniline with acetic anhydride and hydroxylamine. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-butoxy-3-fluorophenyl)-N-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction may produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups on the phenyl ring .
Scientific Research Applications
2-(4-butoxy-3-fluorophenyl)-N-hydroxyacetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against urease, which is relevant in the treatment of certain bacterial infections.
Medicine: Explored for its potential therapeutic applications, including its use in the treatment of urea-splitting bacterial infections.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- involves its interaction with specific molecular targets. For example, it can inhibit the bacterial enzyme urease by binding to its active site, thereby preventing the hydrolysis of urea and reducing the production of ammonia. This inhibition leads to a decrease in pH and ammonia levels, enhancing the effectiveness of antimicrobial agents .
Comparison with Similar Compounds
Similar Compounds
Bufexamac: A non-steroidal anti-inflammatory drug with a similar structure, used to treat skin conditions.
N-Hydroxy-3-fluoro-4-butoxyphenylacetamide: Another derivative with similar functional groups.
Uniqueness
2-(4-butoxy-3-fluorophenyl)-N-hydroxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
15560-65-3 |
|---|---|
Molecular Formula |
C12H16FNO3 |
Molecular Weight |
241.26 g/mol |
IUPAC Name |
2-(4-butoxy-3-fluorophenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C12H16FNO3/c1-2-3-6-17-11-5-4-9(7-10(11)13)8-12(15)14-16/h4-5,7,16H,2-3,6,8H2,1H3,(H,14,15) |
InChI Key |
TUQVWHPFYRZAOJ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)F |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)F |
| 15560-65-3 | |
Synonyms |
2-(4-Butoxy-3-fluorophenyl)acetohydroxamic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)









![(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol](/img/structure/B103270.png)

